2,6-Octadiyne
Overview
Description
2,6-Octadiyne is a chemical compound with the molecular formula C8H10 . It has an average mass of 106.165 Da and a monoisotopic mass of 106.078247 Da . The compound is also known by other names such as 2,6-Octadiin .
Molecular Structure Analysis
The molecular structure of this compound consists of eight carbon atoms and ten hydrogen atoms . The structure can be represented as a chain of carbon atoms with alternating single and triple bonds, with hydrogen atoms attached to the carbon atoms .
Physical and Chemical Properties Analysis
This compound has a density of 0.8±0.1 g/cm3, a boiling point of 154.3±23.0 °C at 760 mmHg, and a vapour pressure of 4.1±0.1 mmHg at 25°C . It has an enthalpy of vaporization of 37.5±0.8 kJ/mol and a flash point of 34.2±16.7 °C . The index of refraction is 1.464, and it has a molar refractivity of 35.1±0.3 cm3 .
Scientific Research Applications
Laser-Induced Fluorescence Studies
2,6-Octadiyne has been studied in its cationic form using laser-induced fluorescence and photoelectron-photon coincidence techniques. This approach has helped in understanding the vibrational frequencies and relaxation behavior of such excited open-shell cations, which is significant in the field of photochemistry and molecular physics (Maier, Misev, & Thommen, 1981).
Cyclopolymerization and Polymer Synthesis
Extensive research has been conducted on the cyclopolymerization of 1,7-octadiynes, a category closely related to this compound. These studies have focused on synthesizing polymers with specific properties, such as regioselective α-insertion leading to six-membered repeat units and controlling polymerization kinetics for efficient synthesis. This research is pivotal in the development of new materials with potential applications in various industries (Unold et al., 2013).
Reaction Rate Studies
The reaction rates of CN with various unsaturated hydrocarbons, including this compound, have been measured. These studies provide insights into the factors influencing reaction rates, such as the length of π-conjugated systems and the elimination processes after CN insertion. Such research is fundamental to understanding chemical reaction dynamics and kinetics (Ochimizu et al., 1999).
Catalysis and Polymerization
Research has been conducted on the use of this compound in various catalysis and polymerization processes. For example, nickel(0)-catalyzed alternating copolymerization of this compound with carbon dioxide has been studied, leading to the creation of new classes of polymers like poly(2-pyrone) (Tsuda & Maruta, 1992).
Safety and Hazards
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like 2,6-Octadiyne. Factors such as temperature, pH, and the presence of other molecules could affect how this compound interacts with its targets and how stable it is in different environments .
Properties
IUPAC Name |
octa-2,6-diyne | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10/c1-3-5-7-8-6-4-2/h7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHNFSGFUJPBCLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCCC#CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60227231 | |
Record name | 2,6-Octadiyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60227231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
764-73-8 | |
Record name | 2,6-Octadiyne | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000764738 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Octadiyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60227231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Octadiyne | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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